molecular formula C18H20O4 B1236733 (E)-3,3',4,5'-Tetramethoxystilbene CAS No. 83088-26-0

(E)-3,3',4,5'-Tetramethoxystilbene

Cat. No.: B1236733
CAS No.: 83088-26-0
M. Wt: 300.3 g/mol
InChI Key: PTVAOGIYBMTHSN-AATRIKPKSA-N
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Description

(E)-3,3’,4,5’-Tetramethoxystilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, and this particular compound is distinguished by the presence of four methoxy groups attached to the phenyl rings. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,3’,4,5’-Tetramethoxystilbene typically involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. The process begins with the preparation of the phosphonium salt, followed by its reaction with an aldehyde under basic conditions to yield the desired stilbene compound.

Industrial Production Methods: In an industrial setting, the synthesis of (E)-3,3’,4,5’-Tetramethoxystilbene can be scaled up using similar reaction conditions. The key steps involve:

  • Preparation of the phosphonium salt.
  • Reaction with the appropriate aldehyde.
  • Purification of the product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-3,3’,4,5’-Tetramethoxystilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding dihydrostilbene derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted stilbenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized stilbene derivatives.

    Reduction: Dihydrostilbene derivatives.

    Substitution: Various substituted stilbenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Studied for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of new materials and as a component in certain chemical processes.

Mechanism of Action

The biological effects of (E)-3,3’,4,5’-Tetramethoxystilbene are primarily attributed to its ability to modulate various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

(E)-3,3’,4,5’-Tetramethoxystilbene is unique due to its specific substitution pattern on the phenyl rings. Similar compounds include:

    Resveratrol: A natural stilbene with three hydroxyl groups, known for its antioxidant and anticancer properties.

    Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.

    3,4,5-Trimethoxystilbene: Another synthetic stilbene with three methoxy groups, studied for its anticancer potential.

In comparison, (E)-3,3’,4,5’-Tetramethoxystilbene offers a distinct combination of methoxy groups that contribute to its unique chemical and biological properties.

Biological Activity

(E)-3,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol that has garnered attention for its diverse biological activities, particularly in cancer research and vascular biology. This article explores the compound's biological activity, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

TMS is characterized by its four methoxy groups attached to a stilbene backbone. This modification enhances its bioavailability and stability compared to natural resveratrol, making it a promising candidate for therapeutic applications.

  • Cell Cycle Arrest : TMS has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, including A375 melanoma cells. This effect is mediated through the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and JNK, which are crucial for cell signaling pathways involved in cell proliferation and apoptosis .
  • Anti-Metastatic Activity : TMS inhibits the migration and attachment of cancer cells, which is critical for metastasis. In A375 cells, TMS treatment resulted in significant reductions in cell migration and attachment to extracellular matrix components .
  • Angiogenesis Inhibition : TMS exhibits potent anti-angiogenic properties by downregulating vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways. This action leads to decreased endothelial cell proliferation and sprouting, which are essential steps in angiogenesis .
  • Autophagy Induction : Recent studies suggest that TMS can induce autophagy in cancer cells by activating AMPK pathways. This mechanism may contribute to its anti-cancer effects by promoting the degradation of damaged cellular components .

Biological Activity Summary Table

Biological Activity Mechanism Cell Line/Model Reference
Cell Cycle ArrestG2/M phase arrest via MAPK activationA375 melanoma cells
Anti-MetastaticInhibition of migration and attachmentA375 melanoma cells
Angiogenesis InhibitionDownregulation of VEGFR2 signalingEndothelial cells
Autophagy InductionActivation of AMPK pathwaysH1975 NSCLC cells

Case Studies

  • Melanoma Research : A study demonstrated that TMS significantly inhibited the growth of A375 melanoma cells through both cytotoxic effects and the induction of apoptosis following cell cycle arrest at the G2/M phase. The study highlighted the role of p38 MAPK in mediating these effects .
  • Zebrafish Model : In a zebrafish model, TMS was shown to inhibit blood vessel growth while causing regression of intersegmental vessels. The compound's ability to modulate vascular development suggests potential applications in treating diseases characterized by abnormal angiogenesis .
  • Non-Small Cell Lung Cancer (NSCLC) : TMS has been identified as an effective agent against NSCLC cell lines, where it induced autophagy and enhanced LC3-II formation. This indicates that TMS not only inhibits proliferation but also promotes cellular stress responses beneficial for cancer therapy .

Properties

IUPAC Name

1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVAOGIYBMTHSN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185371
Record name 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83088-26-0
Record name 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83088-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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